molecular formula C22H22BrN3O3 B2924225 2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921853-30-7

2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2924225
CAS RN: 921853-30-7
M. Wt: 456.34
InChI Key: AWILQSUVXRDUKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It likely exhibits a combination of aromatic and non-aromatic behavior due to the presence of phenyl and pyridazinone rings. The bromine and ethoxy groups could also influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the acetamide group could participate in reactions involving the carbonyl or the amide nitrogen .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a complex organic molecule like this one can be challenging. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Pharmacological Assessment

  • Leuckart Synthesis: A synthesis approach using a related compound, N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, was reported. This method led to the creation of novel derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Potential

  • Marine Red Algae Derivatives: New nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against radicals, indicating potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Antimicrobial and Antibacterial Applications

  • Synthesis for Antibacterial Activities: Novel heterocyclic compounds synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a structurally related compound, showed promising antibacterial activities, suggesting potential applications in combating bacterial infections (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Antinociceptive Activity

  • Pyridazinone Derivatives: A study on derivatives of a related compound, [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, revealed significant antinociceptive (pain-relieving) activity in mice, with potential implications for pain management therapies (Doğruer, Şahin, Ünlü, & Ito, 2000).

Enzyme Inhibition and Antidiabetic Activity

  • Protein Tyrosine Phosphatase 1B Inhibitors: Synthesized derivatives of 2-(4-methoxyphenyl) ethyl] acetamide were evaluated for their inhibitory activity against PTP1B, showing potential as antidiabetic agents. This suggests the possibility of similar applications for the compound (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Antimalarial Drug Synthesis

  • Intermediate for Antimalarial Drugs: N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, was synthesized using a chemoselective process, highlighting the potential use of similar compounds in drug development (Magadum & Yadav, 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems, if any, is unclear without further information. It would depend on factors like the compound’s reactivity, its ability to cross cell membranes, and the presence of any biological targets for its functional groups .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWILQSUVXRDUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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